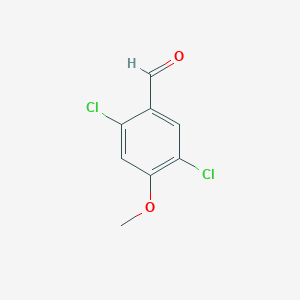

2,5-Dichloro-4-methoxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2,5-dichloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFGYSCJWDURGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2,5 Dichloro 4 Methoxybenzaldehyde

Direct Synthetic Routes to 2,5-Dichloro-4-methoxybenzaldehyde

The direct synthesis of this compound can be approached from two main perspectives: the introduction of chlorine atoms onto a pre-existing methoxybenzaldehyde core or the formylation of a dichlorinated anisole (B1667542) derivative.

Halogenation Strategies and Regioselectivity for Methoxybenzaldehydes

The direct chlorination of 4-methoxybenzaldehyde (B44291) to produce the 2,5-dichloro isomer is a complex task due to the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group is an ortho-, para-director, while the aldehyde group is a meta-director. This combination can lead to a mixture of chlorinated products, making the regioselective synthesis of the desired 2,5-dichloro isomer challenging.

Common chlorinating agents for aromatic systems include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions, such as solvent and temperature, can influence the regioselectivity of the halogenation. For instance, chlorination of related phenolic compounds has been achieved with sulfuryl chloride, sometimes in the presence of a catalyst, but achieving specific dichlorination patterns on methoxybenzaldehydes remains a significant synthetic hurdle. The inherent difficulty in controlling the regioselectivity of this direct approach often necessitates the use of alternative, multi-step synthetic pathways.

Formylation Reactions on Dichlorinated Anisoles

An alternative direct route involves the introduction of a formyl group onto a pre-existing dichlorinated anisole. The key starting material for this approach is 1,4-dichloro-2-methoxybenzene. Several classical formylation reactions can be considered, including the Vilsmeier-Haack, Gattermann-Koch, and Rieche reactions.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. numberanalytics.combyjus.com It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). numberanalytics.combyjus.com However, the presence of two electron-withdrawing chlorine atoms on the anisole ring deactivates it towards electrophilic substitution, making the standard Vilsmeier-Haack reaction challenging. Reports on the formylation of similarly deactivated substrates, such as 1,4-dimethoxybenzene, have shown low yields with the standard DMF/POCl₃ system. sciencemadness.org More reactive formylating agents, such as those derived from N-methylformanilide and POCl₃, or the use of stronger Lewis acids, might be required to achieve formylation, though this can also lead to issues with selectivity and side reactions.

The Gattermann-Koch reaction , which uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride, is generally not applicable to phenol (B47542) ethers like dichlorinated anisoles. wikipedia.org

The Rieche formylation offers another possibility. This method uses dichloromethyl methyl ether in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) to formylate aromatic compounds. wikipedia.org This reaction has been shown to be effective for some electron-poor aromatic systems, but its application to 1,4-dichloro-2-methoxybenzene would require careful optimization of reaction conditions to achieve acceptable yields and avoid potential side reactions, such as the formation of benzylidene dichlorides. epa.gov

Multi-step Synthetic Sequences Incorporating this compound

Due to the challenges associated with direct synthesis, multi-step sequences are often the more practical approach for obtaining this compound with high purity.

Precursor Compounds and Derivatization Pathways

A plausible multi-step route could begin with a more easily accessible starting material, such as 4-methoxytoluene. A potential synthetic pathway could involve the regioselective dichlorination of 4-methoxytoluene to yield 2,5-dichloro-4-methoxytoluene. The directing effects of the methyl and methoxy groups would need to be carefully considered to achieve the desired 2,5-dichloro substitution pattern.

Once 2,5-dichloro-4-methoxytoluene is obtained, the final step would be the oxidation of the methyl group to an aldehyde. Various oxidizing agents can be employed for this transformation, such as chromium trioxide, potassium permanganate (B83412), or more selective methods that minimize over-oxidation to the carboxylic acid. organic-chemistry.org

Another potential precursor is 2,5-dichloroanisole. This compound could be synthesized and then subjected to a formylation reaction. While the deactivating effect of the chlorine atoms remains a challenge, starting with the dichlorinated core simplifies the control of the halogen substitution pattern.

Reaction Conditions and Yield Optimization in this compound Synthesis

The optimization of reaction conditions is critical for the success of any multi-step synthesis. Key parameters include the choice of solvents, reaction temperature, and the stoichiometry of the reagents. For instance, in the Vilsmeier-Haack formylation of deactivated substrates, higher temperatures and longer reaction times may be necessary, but this can also lead to the formation of undesired byproducts. sciencemadness.org The careful selection of the Lewis acid and its concentration is also crucial in Rieche formylations to balance reactivity and selectivity.

The following table outlines hypothetical reaction conditions for a multi-step synthesis of this compound, based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Reagents and Conditions | Potential Yield |

| 1 | Dichlorination | 4-Methoxytoluene | SO₂Cl₂, suitable solvent, catalyst (e.g., FeCl₃), controlled temperature | Moderate to Good |

| 2 | Oxidation | 2,5-Dichloro-4-methoxytoluene | Oxidizing agent (e.g., CrO₃, KMnO₄), appropriate solvent and work-up | Good |

| Alternative Step 1 | Formylation | 1,4-Dichloro-2-methoxybenzene | Dichloromethyl methyl ether, TiCl₄, inert solvent, low temperature | Moderate |

Catalytic Approaches in this compound Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of the synthetic steps involved in the preparation of this compound.

In halogenation reactions , Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are often used to polarize the halogenating agent and enhance its electrophilicity. The choice of catalyst can influence the regioselectivity of the chlorination.

For formylation reactions , particularly the Gattermann-Koch reaction, copper(I) chloride is sometimes used as a co-catalyst with aluminum chloride. wikipedia.org In the context of the Vilsmeier-Haack reaction on deactivated substrates, while not a catalytic cycle in the traditional sense, the nature of the activating agent (e.g., POCl₃, oxalyl chloride) plays a crucial role that can be considered a form of chemical activation.

More modern approaches to formylation include catalytic carbonylation reactions . These methods utilize carbon monoxide as the formyl source in the presence of a transition metal catalyst, such as palladium or rhodium complexes. researchgate.netmdpi.comunibo.it While these methods offer the potential for high selectivity and efficiency, their application to the specific synthesis of this compound from a suitable precursor like 1,4-dichloro-2-methoxybenzene would require dedicated research to develop an effective catalytic system.

Chemical Reactivity and Derivatization of 2,5 Dichloro 4 Methoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions of 2,5-Dichloro-4-methoxybenzaldehyde

The aromatic ring of this compound is substituted with two chlorine atoms, a methoxy (B1213986) group, and an aldehyde group. The methoxy group is an activating, ortho-, para-directing group, while the chlorine atoms and the aldehyde group are deactivating, meta-directing groups. The substitution pattern of the starting material already occupies four of the six positions on the benzene (B151609) ring, leaving only two available sites for further electrophilic aromatic substitution.

A primary example of an electrophilic substitution reaction involving a precursor to this compound is its synthesis via the formylation of 1,4-dichloro-2-methoxybenzene. In a typical procedure, 1,4-dichloro-2-methoxybenzene is treated with dichloro(methoxy)methane in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) in a solvent like dichloromethane. This reaction, a variation of the Vilsmeier-Haack reaction, introduces the aldehyde group onto the aromatic ring.

| Reactants | Reagents | Product | Reaction Type |

| 1,4-dichloro-2-methoxybenzene | 1. Dichloro(methoxy)methane, TiCl₄, Dichloromethane2. Water | This compound | Electrophilic Aromatic Substitution (Formylation) |

Nucleophilic Additions to the Aldehyde Group of this compound

The aldehyde functional group in this compound is a key site for nucleophilic attack. A variety of nucleophiles can add to the electrophilic carbonyl carbon, leading to a wide array of derivatives.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(2,5-dichloro-4-methoxyphenyl)ethanol. The general applicability of Grignard reactions to substituted benzaldehydes is well-established. chegg.comsigmaaldrich.com

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.com A phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would react with this compound to produce 1-chloro-4-(ethenyl)-2-methoxy-5-chlorobenzene. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

Knoevenagel Condensation: This condensation reaction involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.orgorganic-chemistry.org For example, reacting this compound with malononitrile (B47326) in the presence of a base like piperidine (B6355638) would yield 2-((2,5-dichloro-4-methoxyphenyl)methylene)malononitrile. This reaction is a versatile method for forming new carbon-carbon double bonds. orientjchem.org

| Reaction Type | Nucleophile | Product Type |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

Reductive and Oxidative Transformations of this compound

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to a primary alcohol, (2,5-dichloro-4-methoxyphenyl)methanol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. udel.edu The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2,5-dichloro-4-methoxybenzoic acid. A variety of oxidizing agents can be used for this purpose, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like Oxone. organic-chemistry.orgorganic-chemistry.org Phase transfer catalysis can be employed to facilitate the oxidation using permanganate in a two-phase system.

| Transformation | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (2,5-dichloro-4-methoxyphenyl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 2,5-dichloro-4-methoxybenzoic acid |

Condensation Reactions and Schiff Base Formation from this compound

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. uobasrah.edu.iqidosr.orgnih.gov This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. For example, the reaction of this compound with an aniline (B41778) derivative would yield the corresponding N-(2,5-dichloro-4-methoxybenzylidene)aniline. These Schiff bases are versatile intermediates in organic synthesis and can be used to prepare a variety of heterocyclic compounds. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |

Functional Group Interconversions on the Aromatic Ring System of this compound

The methoxy group on the aromatic ring can be a site for functional group interconversion. One notable reaction is demethylation to yield the corresponding phenol (B47542). This can be achieved by heating this compound with lithium chloride (LiCl) in a high-boiling solvent such as N,N-dimethylformamide (DMF). This reaction provides access to 2,5-dichloro-4-hydroxybenzaldehyde, a valuable intermediate for further derivatization.

| Reactant | Reagents | Product | Reaction Type |

| This compound | Lithium Chloride (LiCl), DMF, Heat | 2,5-dichloro-4-hydroxybenzaldehyde | Demethylation |

Formation of Heterocyclic Scaffolds Utilizing this compound

The reactivity of this compound makes it a useful precursor for the synthesis of various heterocyclic systems.

General strategies for chromene synthesis often employ a one-pot, multi-component reaction involving a substituted aldehyde, an active methylene compound, and a phenol or naphthol derivative. frontiersin.org

Derivatization with Hydrazide Compounds

The chemical reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic attack. Hydrazide compounds, which contain a nucleophilic terminal nitrogen atom (-NH2), readily react with aldehydes to form hydrazones, a class of Schiff bases. This condensation reaction typically proceeds by the nucleophilic addition of the hydrazide to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. The reaction is often catalyzed by the presence of a small amount of acid.

The derivatization of substituted benzaldehydes with various hydrazides is a common strategy in synthetic organic chemistry to produce compounds with a wide range of applications. For instance, research has shown the successful synthesis of hydrazide Schiff's bases by refluxing equimolar mixtures of hydrazides and aldehydes in the presence of a catalytic amount of acetic acid for several hours. researchgate.net

A study on the synthesis of (E)-2,5-dichloro-N'-(3-iodobenzylidene)benzohydrazide provides a relevant example of the reactivity of a dichloro-substituted aromatic hydrazide with an aldehyde. researchgate.net In this synthesis, equimolar amounts of 2,5-dichlorobenzohydrazide and 3-iodobenzaldehyde (B1295965) were refluxed in ethanol (B145695) with a catalytic amount of acetic acid for four hours. The resulting Schiff base was obtained as a crystalline solid. researchgate.net This demonstrates the feasibility of forming Schiff bases from chlorinated aromatic precursors under standard laboratory conditions.

Another pertinent example involves the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with isonicotinic acid hydrazide and nicotinic acid hydrazide. These reactions produced o-hydroxy Schiff bases, highlighting the reactivity of methoxy-substituted benzaldehydes with carbohydrazides. researchgate.net

The synthesis of hydrazones from 2-cyanoacetohydrazide (B512044) has also been reported. For example, (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide was synthesized by reacting 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide in ethanol with a drop of acetic acid, stirring at room temperature. mdpi.com This illustrates the reactivity of the 2-cyanoacetohydrazide moiety in forming Schiff bases with substituted benzaldehydes.

Based on these examples, a general reaction scheme for the derivatization of this compound with a generic hydrazide can be proposed.

General Reaction Scheme:

Figure 1: General reaction scheme for the formation of a hydrazone from this compound and a hydrazide (R represents the remainder of the hydrazide molecule).

The following table summarizes the reaction conditions for a representative synthesis of a Schiff base from a related dichloro-substituted hydrazide and an aldehyde, which serves as an illustrative example of this type of reaction.

| Reactants | Solvent | Catalyst | Reaction Time | Product |

| 2,5-Dichlorobenzohydrazide, 3-Iodobenzaldehyde | Ethanol | Acetic Acid | 4 hours | (E)-2,5-dichloro-N'-(3-iodobenzylidene)benzohydrazide researchgate.net |

Biosynthetic Pathways and Biotransformations Involving Halogenated Methoxybenzaldehydes

Fungal Biosynthesis of Halogenated Aromatic Compounds

Fungi are prolific producers of a vast array of secondary metabolites, including a significant number of halogenated compounds. nih.govresearchgate.net These molecules often possess potent biological activities and are synthesized through specialized enzymatic pathways. nih.govnih.gov The incorporation of halogen atoms, most commonly chlorine and bromine, into organic molecules can dramatically alter their chemical properties and biological function. nih.govnih.gov

Role of Bjerkandera adusta in Dichlorinated Methoxybenzaldehyde Production

The white-rot fungus Bjerkandera adusta is a notable producer of chlorinated aromatic compounds, including mono- and dichlorinated anisyl aldehydes and alcohols. oup.comresearchgate.net This fungus can synthesize these compounds de novo from glucose. researchgate.net The production of these halogenated metabolites is linked to the fungus's lignin-degrading enzymatic system, which is activated during secondary metabolism when essential nutrients are depleted. oup.com

Proposed Biosynthetic Pathways via Tyrosine and Phenylalanine Precursors

Research has provided evidence for the involvement of both tyrosine and phenylalanine as precursors in the biosynthesis of 4-methoxybenzaldehyde (B44291) and its chlorinated derivatives in Bjerkandera adusta. oup.com Experiments using fluoro-labeled precursors have shown their bioconversion into fluorinated and chloro-fluorinated methoxybenzaldehydes. oup.com The proposed pathway suggests that the biosynthesis can proceed either from phenylalanine via benzaldehyde (B42025) and 4-methoxybenzaldehyde or from tyrosine via 4-methoxybenzaldehyde. oup.com

Table 1: Proposed Biosynthetic Precursors for Halogenated Methoxybenzaldehydes in B. adusta

| Precursor | Intermediate | Final Product |

|---|---|---|

| Phenylalanine | Benzaldehyde, 4-Methoxybenzaldehyde | 3-Chloro-4-methoxybenzaldehyde (B1194993), 3,5-Dichloro-4-methoxybenzaldehyde (B2560759) |

Enzymatic Halogenation Mechanisms and Regioselectivity in Microbial Systems

The incorporation of halogen atoms into aromatic rings is catalyzed by a class of enzymes known as halogenases. nih.govnih.gov In fungi, these enzymes play a crucial role in the biosynthesis of halogenated natural products. nih.gov Halogenases can be broadly categorized based on their mechanism of action, with electrophilic halogenases being particularly important for the functionalization of electron-rich aromatic compounds. nih.govfrontiersin.org

These enzymes typically oxidize a halide ion (like Cl⁻) to a more electrophilic species, which then reacts with the aromatic substrate. nih.govfrontiersin.org The regioselectivity of this reaction, meaning the specific position on the aromatic ring where the halogen is attached, is a key feature of these enzymes. rsc.orgnih.gov This selectivity is often dictated by the precise positioning of the substrate within the enzyme's active site. rsc.orgacs.orgnih.gov Flavin-dependent halogenases (FDHs), for example, are known for their ability to perform highly regioselective halogenation on a variety of aromatic substrates. rsc.orgnih.gov The active site architecture, including the presence of specific amino acid residues, guides the substrate and the halogenating species to ensure a specific outcome. rsc.orgacs.org

Biotransformation of Related Methoxybenzaldehyde Derivatives by Microorganisms

Microorganisms are not only capable of synthesizing complex molecules from simple precursors but can also perform specific chemical modifications on existing compounds, a process known as biotransformation. nih.govmedcraveonline.com This capability has been widely explored for the production of valuable chemicals, including flavor and fragrance compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). wikipedia.org

Various microorganisms, including bacteria and fungi, have been shown to biotransform related methoxybenzaldehyde derivatives. wikipedia.orgnih.gov These transformations can involve a range of reactions such as hydroxylation, O-demethylation, and glycosylation. nih.gov For instance, the biotransformation of eugenol (B1671780) and ferulic acid to vanillin has been demonstrated using different microbial strains. wikipedia.org Similarly, fungi from genera like Aspergillus, Penicillium, and Cunninghamella are known to effectively biotransform flavonoids, which share structural similarities with methoxybenzaldehydes, through various reactions including hydroxylation and O-methylation. nih.gov The ability of microorganisms to carry out these specific transformations offers a powerful tool for generating novel and functionalized aromatic compounds. nih.govfrontiersin.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dichloro 4 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 2,5-dichloro-4-methoxybenzaldehyde can be achieved.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the aldehydic proton. The substitution pattern on the benzene (B151609) ring—with two chlorine atoms, a methoxy group, and an aldehyde group—dictates the chemical environment and, consequently, the chemical shifts and coupling patterns of the aromatic protons.

Based on the analysis of similar substituted benzaldehydes, the following proton chemical shifts (δ) in parts per million (ppm) are predicted, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃):

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between 9.8 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group and the aromatic ring.

Aromatic Protons (Ar-H): The two remaining protons on the aromatic ring will appear as singlets, as they are not adjacent to any other protons. The proton at the C-3 position is expected to resonate around 7.3-7.5 ppm, while the proton at the C-6 position will likely appear slightly more downfield, in the range of 7.6-7.8 ppm, due to the electronic effects of the adjacent substituents.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet, typically observed around 3.9-4.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (H-7) | 9.8 - 10.5 | Singlet |

| Aromatic (H-3) | 7.3 - 7.5 | Singlet |

| Aromatic (H-6) | 7.6 - 7.8 | Singlet |

| Methoxy (H-8) | 3.9 - 4.1 | Singlet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the attached atoms.

The predicted ¹³C NMR chemical shifts are as follows:

Carbonyl Carbon (-CHO): The aldehydic carbon is the most deshielded and will appear as a singlet at a very low field, typically between 185 and 195 ppm.

Aromatic Carbons (C-1 to C-6): The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents. The carbon bearing the aldehyde group (C-1) and the methoxy group (C-4) will be significantly affected. The carbons attached to the chlorine atoms (C-2 and C-5) will also show characteristic shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the upfield region, typically between 55 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CHO) | 130 - 135 |

| C-2 (C-Cl) | 132 - 136 |

| C-3 (C-H) | 112 - 116 |

| C-4 (C-OCH₃) | 158 - 162 |

| C-5 (C-Cl) | 125 - 129 |

| C-6 (C-H) | 130 - 134 |

| C-7 (CHO) | 185 - 195 |

| C-8 (OCH₃) | 55 - 60 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would be expected to show no cross-peaks between the aromatic protons as they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. chemspider.com This is crucial for assigning the signals of the protonated carbons. Cross-peaks would be observed between the aldehydic proton and the carbonyl carbon, the aromatic protons and their respective carbons (C-3 and C-6), and the methoxy protons and the methoxy carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electron Impact (EI) Mass Spectrometry

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and various fragment ions.

For this compound (C₈H₆Cl₂O₂), the molecular weight is approximately 204.04 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion will be observed as a cluster of peaks at m/z 204 (M⁺, containing two ³⁵Cl atoms), 206 (M+2, containing one ³⁵Cl and one ³⁷Cl atom), and 208 (M+4, containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Common fragmentation pathways in EI-MS for benzaldehydes include the loss of the aldehydic proton (M-1), the formyl radical (M-29), and the methoxy group (M-31). The presence of chlorine atoms will also influence the fragmentation, with potential losses of Cl radicals or HCl.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI. It is particularly useful for determining the molecular weight of a compound and is often coupled with liquid chromatography (LC-MS). In positive ion mode ESI-MS, this compound would be expected to be observed as the protonated molecule, [M+H]⁺, at m/z 205, also exhibiting the characteristic isotopic pattern for two chlorine atoms. It might also form adducts with solvent molecules or salts present in the mobile phase, such as [M+Na]⁺ or [M+K]⁺. The minimal fragmentation in ESI-MS provides a clear indication of the molecular weight of the parent compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule. While direct experimental spectra for this compound are not widely published, a detailed analysis can be inferred from the characteristic vibrational frequencies of its constituent functional groups and by comparison with structurally similar compounds, such as 3-chloro-4-methoxybenzaldehyde (B1194993). nih.gov

The vibrational spectrum of this compound is dominated by contributions from the benzene ring, the aldehyde group (-CHO), the methoxy group (-OCH₃), and the carbon-chlorine bonds (C-Cl).

Key Vibrational Modes:

Carbonyl (C=O) Stretching: The aldehyde C=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For aromatic aldehydes, this band typically appears in the region of 1710-1685 cm⁻¹. The presence of electron-withdrawing chlorine atoms on the ring is expected to slightly increase this frequency. In some cases, Fermi resonance can lead to a splitting of the C=O stretching band, resulting in a doublet. nih.gov For instance, in 3-chloro-4-methoxybenzaldehyde, a doublet observed around 1700 cm⁻¹ has been attributed to Fermi resonance between the C=O stretching fundamental and a combination of O-CH₃ and C-C stretching vibrations. nih.gov

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The aldehydic C-H stretching vibration typically shows two characteristic bands in the 2900-2800 cm⁻¹ and 2800-2700 cm⁻¹ regions. The methyl C-H stretching vibrations of the methoxy group are also found in the 3000-2850 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually result in a series of bands in the 1625-1400 cm⁻¹ region.

Methoxy Group Vibrations: The C-O stretching of the methoxy group will also give rise to characteristic bands.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies. nih.gov These calculations, when compared with experimental data from related molecules, allow for a confident assignment of the observed spectral bands. mdpi.com For 3-chloro-4-methoxybenzaldehyde, DFT calculations have been used to assign the complete vibrational spectra. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehydic C-H Stretch | 2900 - 2700 | Weak (often two bands) |

| Methyl C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl C=O Stretch | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1625 - 1400 | Medium to Strong |

| C-O (Methoxy) Stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO). libretexts.org

For a molecule like this compound, which contains a benzene ring, a carbonyl group, and heteroatoms with non-bonding electrons (oxygen and chlorine), several types of electronic transitions are possible. youtube.comyoutube.com

Types of Electronic Transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic and conjugated systems, these transitions are typically strong (high molar absorptivity, ε) and occur at longer wavelengths with increasing conjugation. libretexts.org The benzene ring and the carbonyl group both contribute to these transitions.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl or methoxy group) to an antibonding π* orbital. libretexts.org These transitions are generally "forbidden" by symmetry rules, resulting in weak absorptions (low molar absorptivity). youtube.com They occur at longer wavelengths compared to the π → π* transitions of the same chromophore.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to these transitions. The exact position (λmax) and intensity of these bands are influenced by the substituents on the benzene ring. The chlorine atoms and the methoxy group, as auxochromes, can cause a shift in the absorption maxima of the parent benzaldehyde (B42025) molecule.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Associated Chromophore |

| π → π | 200 - 280 | High | Benzene Ring, Carbonyl Group |

| n → π | 280 - 350 | Low | Carbonyl Group |

X-ray Diffraction Studies of this compound and its Single Crystals

Crystallization and Structure Determination:

The first step in an X-ray diffraction study is to grow a high-quality single crystal of the compound, which can often be achieved by slow evaporation of a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a series of spots of varying intensity, which is dependent on the arrangement of atoms in the crystal. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined.

Expected Structural Features:

Based on the analysis of related structures, it is anticipated that the benzene ring in this compound will be essentially planar. The aldehyde and methoxy groups will also be attached to the ring. The relative orientation of the aldehyde and methoxy groups can be described by torsion angles. In many substituted benzaldehydes, intermolecular interactions such as hydrogen bonds (e.g., C-H···O) can influence the molecular packing in the crystal. mdpi.com

Interactive Data Table: General Crystallographic Parameters Obtainable from X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C=O, C-Cl, C-O). |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions. |

Computational Chemistry and Theoretical Investigations of 2,5 Dichloro 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2,5-Dichloro-4-methoxybenzaldehyde, DFT calculations can elucidate its electronic properties, including the distribution of electrons and the energies of its molecular orbitals. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Theoretical studies on similar molecules, like 2,5-dimethoxybenzaldehyde, have utilized DFT to examine favored conformers and analyze their electronic properties. researchgate.net Such studies often involve geometry optimization to find the most stable three-dimensional structure of the molecule. The resulting electronic data, including molecular electrostatic potential maps, provide a visual representation of the charge distribution and are instrumental in predicting sites susceptible to electrophilic or nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Benzaldehyde (B42025)

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.1 D | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of DFT is the prediction of various spectroscopic parameters. By calculating the electronic and vibrational states of this compound, its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be simulated. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

For instance, DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei in the NMR spectrum, aiding in the assignment of peaks observed experimentally. Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands to the stretching and bending modes of the molecule's functional groups.

Theoretical studies on related methoxybenzaldehydes have demonstrated an excellent match between calculated and experimental IR spectra, supporting the confident assignment of vibrational modes. mdpi.com The prediction of UV-Vis spectra, achieved through Time-Dependent DFT (TD-DFT), provides information about the electronic transitions within the molecule, which are responsible for its absorption of light.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies for a Substituted Benzaldehyde

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1705 | 1698 | Carbonyl stretch |

| ν(C-O-C) | 1250 | 1245 | Asymmetric ether stretch |

| ν(C-Cl) | 820 | 815 | Carbon-chlorine stretch |

Analysis of Reactivity Descriptors (e.g., Fukui Functions)

DFT calculations also enable the determination of various reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors are derived from the changes in electron density and include parameters like chemical potential, hardness, softness, and electrophilicity index.

Fukui functions are particularly useful as they indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions for this compound, one can predict which atoms are most likely to participate in chemical reactions. This information is crucial for understanding the molecule's chemical behavior and for designing synthetic pathways. For related molecules like 2,5-dimethoxybenzaldehyde, global reactivity descriptors have been successfully determined using DFT. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

These simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. By simulating the molecule in a solvent box, one can also study the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern its solvation and aggregation behavior. While specific MD studies on this compound are not prevalent in the literature, the methodology has been applied to a wide range of organic molecules to understand their dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com A QSAR study on analogues of this compound would involve synthesizing or computationally generating a library of related compounds and correlating their structural properties with a specific biological activity.

The first step in a QSAR study is to calculate a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). A mathematical model is then developed to establish a relationship between these descriptors and the observed biological activity. nih.gov

Such models can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.com While no specific QSAR studies on this compound analogues are readily available, research on other substituted compounds has shown that properties like lipophilicity can be correlated with receptor affinity. nih.gov

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the entire reaction pathway, including the structures of reactants, transition states, and products.

By calculating the energies of these species, one can determine the activation energy of the reaction, which provides insight into the reaction rate. This allows for a detailed understanding of the reaction mechanism at the molecular level, which can be used to optimize reaction conditions or to design more efficient synthetic routes. The insights gained from such studies are crucial for both academic research and industrial applications.

Prediction of Molecular Descriptors (e.g., TPSA, LogP) through Computational Methods

A variety of molecular descriptors can be predicted for this compound using computational methods. These descriptors are numerical values that encode different aspects of the molecule's structure and are widely used in medicinal chemistry and drug discovery.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. The partition coefficient (LogP) is a measure of a molecule's lipophilicity and is crucial for understanding its pharmacokinetic properties, such as absorption and distribution. These and other descriptors can be readily calculated using various software packages and online tools, providing valuable information for assessing the drug-likeness of this compound and its analogues. For the related 4-methoxybenzaldehyde (B44291), a computed XLogP3 of 1.8 is reported, showcasing the application of these computational predictions. nih.gov

Table 3: Commonly Predicted Molecular Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| Molecular Weight | Influences size and diffusion properties. |

| LogP | Indicates lipophilicity and affects absorption and distribution. |

| Topological Polar Surface Area (TPSA) | Relates to membrane permeability and bioavailability. |

| Number of Hydrogen Bond Donors | Influences binding to biological targets. |

| Number of Hydrogen Bond Acceptors | Influences binding to biological targets. |

| Number of Rotatable Bonds | Relates to conformational flexibility. |

Academic and Research Applications of 2,5 Dichloro 4 Methoxybenzaldehyde Derivatives

Utilization as Chemical Intermediates in Complex Molecule Synthesis

The structural framework of 2,5-dichloro-4-methoxybenzaldehyde serves as a foundational component in the construction of more elaborate molecular architectures. The aldehyde group readily participates in a wide array of chemical transformations, including condensations, reductions, and oxidations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

The presence of the dichloro and methoxy (B1213986) substituents on the benzene (B151609) ring influences the reactivity of the aldehyde and the aromatic system, enabling selective transformations at different positions of the molecule. This controlled reactivity is crucial in multi-step syntheses where specific bond formations are required. For instance, derivatives of dichlorinated methoxybenzoic acids, which can be synthesized from the corresponding benzaldehydes, are recognized as important building blocks for more complex organic molecules. chemicalbook.com These intermediates are particularly valuable in the field of medicinal chemistry for the development of new therapeutic agents.

Precursors for the Development of Novel Organic Materials

The unique electronic and structural properties of this compound derivatives make them promising candidates as precursors for novel organic materials. The combination of halogen and methoxy substituents can impart specific optical and electronic characteristics to polymers and other functional materials derived from this scaffold.

Research in this area often involves the polymerization of monomers derived from this compound. The resulting polymers may exhibit interesting properties such as thermal stability, conductivity, or specific light-emitting capabilities, making them suitable for applications in electronics, photonics, and materials science. While specific examples for this exact derivative are not extensively documented, the broader class of substituted benzaldehydes is known to be utilized in the production of dyes and other industrial chemicals. chemicalbook.com

Contributions to Chemical Reaction Methodology Development

The reactivity of this compound and its derivatives can be harnessed to explore and develop new chemical reactions and synthetic methodologies. The aldehyde group is a versatile handle for a variety of transformations, and the electronic nature of the substituted ring can influence the outcome of these reactions.

For example, the development of new catalytic systems can be tested using substrates like this compound to assess their efficiency, selectivity, and functional group tolerance. The specific electronic environment of this molecule can provide valuable insights into the mechanism and scope of newly developed reactions, such as novel C-H activation or cross-coupling strategies.

Probes for Mechanistic Studies in Organic Chemistry

The distinct substitution pattern of this compound makes it a useful tool for probing the mechanisms of organic reactions. The chlorine and methoxy groups act as electronic and steric probes, allowing researchers to study how these factors influence reaction pathways and transition states.

By systematically modifying the substituents on the benzaldehyde (B42025) ring and observing the resulting changes in reaction rates and product distributions, chemists can gain a deeper understanding of reaction mechanisms. For instance, the electron-withdrawing nature of the chlorine atoms can affect the electrophilicity of the aldehyde carbon, influencing the kinetics of nucleophilic addition reactions. This type of analysis is fundamental to the rational design of new synthetic methods and catalysts.

Building Blocks for Libraries of Diverse Chemical Entities

In the pursuit of new bioactive compounds and materials, the generation of chemical libraries containing a wide range of structurally diverse molecules is a key strategy. This compound serves as an excellent starting point for the construction of such libraries.

The aldehyde functionality allows for the facile introduction of a variety of chemical appendages through reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. By reacting the parent aldehyde with a diverse set of building blocks, large and varied libraries of compounds can be rapidly synthesized. This approach, often referred to as diversity-oriented synthesis, is crucial in drug discovery and materials science for identifying molecules with desired properties. The use of a common scaffold, such as this compound, ensures that the resulting library members share a core structure while displaying a wide range of peripheral diversity.

Future Research Directions and Emerging Trends for 2,5 Dichloro 4 Methoxybenzaldehyde

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Traditional batch synthesis methods are increasingly being supplemented or replaced by advanced techniques that offer greater control, efficiency, and safety.

Flow Chemistry: This technique involves the continuous pumping of reagents through microreactors, providing significant advantages over conventional batch processing. polimi.itrsc.org Key benefits include superior heat and mass transfer, which allows for reactions at superheated temperatures with minimized risk of thermal runaways. researchgate.net The modularity and small footprint of flow chemistry setups also facilitate process intensification and scalability, which is crucial for moving from laboratory-scale synthesis to industrial production. polimi.it For a compound like 2,5-Dichloro-4-methoxybenzaldehyde, a multi-step synthesis could be streamlined into an integrated cascade, reducing manual handling and improving yield and purity. polimi.itthieme-connect.de For instance, the synthesis of a related compound, 2,5-dichlorophenyl trifluoromethyl ketone, has been successfully demonstrated in a flow system, highlighting the applicability of this technology to halogenated aromatics. thieme-connect.de

Photoredox Catalysis: As a branch of photochemistry, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling unprecedented transformations under mild conditions. beilstein-journals.orgbeilstein-journals.org This methodology uses light as a sustainable energy source to activate a photocatalyst, which then facilitates electron transfer reactions to generate reactive intermediates. nih.gov This approach can be applied to a wide range of reactions, including the formation of C-C, C-N, and C-X (halogen) bonds. nih.gov For the synthesis of substituted benzaldehydes, photoredox catalysis offers novel pathways that may not be accessible through traditional thermal methods, potentially leading to improved regioselectivity and functional group tolerance. beilstein-journals.org The oxidative coupling of aldehydes with other molecules is one such application that has been successfully demonstrated. beilstein-journals.org

Advanced Chemoinformatic and Machine Learning Approaches for Compound Design and Discovery

The integration of computational power into chemical research is revolutionizing how new compounds are designed and synthesized. Chemoinformatics and machine learning (ML) are at the forefront of this transformation. nih.gov

Predictive Modeling: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. acs.orgnih.govrjptonline.org For a molecule like this compound, ML models can predict the most likely sites for electrophilic aromatic substitution, such as halogenation, which is a key step in its synthesis. acs.orgnih.gov These models use quantum mechanics descriptors and molecular fingerprints to identify reactive sites, achieving accuracies of over 90% in some cases. acs.orgnih.gov This predictive power allows chemists to design more efficient synthetic routes and avoid costly and time-consuming trial-and-error experimentation. rjptonline.org

Reaction Pathway Analysis: Beyond predicting final products, ML can elucidate entire reaction pathways by identifying key intermediates and transition states. researchgate.netrsc.org By combining machine learning with reaction network approaches, researchers can map out the complex steps involved in a synthesis, providing a deeper understanding of the underlying chemical principles. researchgate.netrsc.org This capability is invaluable for optimizing reaction conditions and for the de novo design of novel compounds with desired properties. researchgate.net

The table below summarizes some applications of these computational approaches.

Table 1: Applications of Chemoinformatic and Machine Learning in Chemical Synthesis| Application Area | Description | Relevance to this compound |

|---|---|---|

| Reaction Outcome Prediction | Using algorithms to predict the major product(s) and yield of a chemical reaction based on reactants, reagents, and conditions. rjptonline.org | Optimizing the synthesis by predicting the success of different formylation and chlorination strategies. |

| Regioselectivity Prediction | Identifying the most probable position of a chemical modification on a molecule, particularly in aromatic systems. acs.orgnih.gov | Accurately predicting the positions of the chloro- and methoxy- groups during electrophilic substitution. |

| QSAR/QSPR Modeling | Developing models that correlate a compound's structure with its activity (QSAR) or properties (QSPR). mdpi.com | Predicting the physicochemical properties and potential biological activities of novel derivatives. |

| Automated Synthesis Planning | Using AI to devise a complete synthetic route from starting materials to a target molecule. | Generating novel and efficient synthetic pathways for the compound. |

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

While many complex organic molecules are products of synthetic chemistry, nature also possesses a vast and often untapped enzymatic machinery for producing halogenated compounds. Research into the biotransformation of halogenated aromatic aldehydes by microorganisms has revealed that bacteria can perform a variety of reactions on these substrates. nih.govasm.org

Metabolically stable anaerobic bacterial cultures have been shown to oxidize and reduce the aldehyde group of various halogenated aromatic aldehydes, including 3,5-dichloro-4-hydroxybenzaldehyde, a structurally related compound. nih.gov These transformations lead to the formation of corresponding carboxylic acids and benzyl (B1604629) alcohols. nih.govasm.org Furthermore, dehalogenation and demethylation reactions have also been observed in some bacterial consortia. nih.gov

These findings suggest the existence of specific enzymes—such as oxidoreductases, dehalogenases, and O-demethylases—capable of acting on halogenated benzaldehydes. Future research will likely focus on:

Isolating and Characterizing Enzymes: Identifying the specific enzymes responsible for these transformations.

Pathway Elucidation: Mapping the complete biosynthetic or metabolic pathways within these microorganisms.

Enzymatic Synthesis: Harnessing these enzymes as biocatalysts for the green synthesis of this compound or its derivatives.

The discovery of such biosynthetic pathways could provide sustainable and highly selective alternatives to traditional chemical synthesis.

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. rjpn.org These principles focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. jocpr.com

For the synthesis of benzaldehyde (B42025) derivatives, green approaches are being actively explored. rjpn.org These include:

Use of Benign Solvents: Replacing traditional volatile organic compounds with safer alternatives like water or bio-based solvents. researchgate.net

Energy-Efficient Methods: Employing microwave irradiation or ultrasonication to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rjpn.orgencyclopedia.pub

Recyclable Catalysts: Developing heterogeneous or nanocatalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. jocpr.com Photocatalysts like Titanium Dioxide (TiO₂) are also being explored for their sustainability. jocpr.com

High Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing byproducts. rsc.org

The table below outlines how green chemistry principles can be applied to the synthesis of this compound.

Table 2: Green Chemistry Principles and Their Application| Principle | Potential Application in Synthesis |

|---|---|

| Waste Prevention | Optimizing reactions to maximize yield and minimize byproducts through methods like flow chemistry. polimi.it |

| Atom Economy | Designing routes, such as certain cycloadditions, where most atoms of the reactants are incorporated into the product. rsc.org |

| Less Hazardous Synthesis | Replacing toxic reagents (e.g., certain chlorinating agents) with safer alternatives. acs.org |

| Safer Solvents & Auxiliaries | Using water or deep eutectic solvents instead of chlorinated solvents. researchgate.netrsc.org |

| Energy Efficiency | Utilizing microwave-assisted or photocatalytic reactions that operate at ambient temperature and pressure. beilstein-journals.orgencyclopedia.pub |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways or starting from bio-derived platform chemicals. researchgate.net |

| Catalysis | Employing reusable solid-acid catalysts or enzymes instead of stoichiometric reagents. jocpr.com |

By embracing these emerging trends, future research on this compound will not only expand its potential applications but also align its production and use with the growing demands for sustainability and efficiency in the chemical sciences.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2,5-Dichloro-4-methoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves the condensation of substituted benzaldehydes with nucleophilic reagents under acidic catalysis. For example, refluxing with glacial acetic acid in ethanol (4–6 hours) promotes efficient imine or hydrazone formation, as demonstrated in analogous triazole derivative syntheses . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity. Monitoring via TLC or HPLC is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., aldehyde proton at ~10 ppm, methoxy group at ~3.8 ppm). Chlorine atoms induce deshielding in adjacent aromatic protons .

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 219 (C₈H₅Cl₂O₂) with fragmentation patterns reflecting Cl loss (~35/37 amu) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodology : Store in amber glass containers at 0–6°C to prevent photodegradation and moisture absorption. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Avoid contact with oxidizing agents due to the aldehyde group’s reactivity .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the electronic properties and reactivity of this compound?

- Methodology : Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-deficient nature enhances reactivity in Schiff base formation . Molecular docking studies with biological targets (e.g., enzymes) require optimizing van der Waals and electrostatic parameters to simulate binding affinities .

Q. What mechanistic insights explain regioselective functionalization of this compound in cross-coupling reactions?

- Methodology : Chlorine substituents direct electrophilic aromatic substitution (EAS) to meta/para positions. For Suzuki-Miyaura coupling, Pd-catalyzed reactions favor activation at the less hindered chloro position. Solvent effects (e.g., DMF vs. THF) and ligand choice (e.g., PPh₃) critically influence regioselectivity and turnover rates .

Q. How does the substitution pattern of this compound affect its bioactivity compared to analogs like 3,5-Dichloro-4-hydroxybenzaldehyde?

- Methodology : Comparative bioassays (e.g., antimicrobial disk diffusion) reveal that methoxy groups enhance lipid solubility, improving membrane penetration, while hydroxyl analogs exhibit stronger hydrogen-bonding interactions. Structure-activity relationship (SAR) studies correlate Cl/Methoxy positions with IC₅₀ values in enzyme inhibition assays .

Q. What crystallization strategies (supramolecular synthons) are effective for this compound derivatives?

- Methodology : Utilize hydrogen-bonding motifs (e.g., aldehyde∙∙∙amine interactions) and π-π stacking of aromatic rings to design co-crystals. Crystal engineering principles prioritize synthon reproducibility, as demonstrated in hydrazide co-crystals forming R₂²(8) hydrogen-bonded networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。